



# Application Notes and Protocols: Long-term Administration of Calcium Oxoglutarate in Rodent Models

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Compound of Interest		
Compound Name:	Calcium oxoglurate	
Cat. No.:	B1231874	Get Quote

#### Introduction

Calcium alpha-ketoglutarate (Ca-AKG), also known as calcium oxoglutarate, is a stable salt of alpha-ketoglutarate, a critical intermediate in the Krebs (TCA) cycle.[1] The Krebs cycle is fundamental for cellular energy production and metabolism.[2] Endogenous levels of AKG have been observed to decline significantly with age, with plasma levels in humans reportedly dropping up to 10-fold between the ages of 40 and 80.[3][4] This decline has prompted research into Ca-AKG supplementation as a potential geroprotective strategy.

Recent long-term studies in rodent models have demonstrated that Ca-AKG can extend lifespan and, more notably, healthspan, compressing the period of late-life morbidity.[5] The mechanisms are believed to involve the modulation of key aging pathways, including reducing chronic inflammation, influencing epigenetic regulation, and inhibiting mTOR. These application notes provide a summary of quantitative data from key studies and detailed protocols for researchers investigating the long-term effects of Ca-AKG in rodent models.

## **Quantitative Data Summary**

The following tables summarize key quantitative outcomes from studies on the long-term administration of calcium oxoglutarate in rodent models.

Table 1: Effects of Ca-AKG on Lifespan in C57BL/6 Mice



Sex	Dosage (% w/w in diet)	Treatment Start Age	Median Lifespan Extension	Max Lifespan Extension	Reference
Female	2%	18 months	10.5% - 16.6%	8% - 19.7%	
Male	2%	18 months	9.6% - 12.8%*	Not statistically significant	-

<sup>\*</sup>Changes in male lifespan were not always statistically significant.

Table 2: Effects of Ca-AKG on Healthspan Parameters in Rodents



Parameter	Rodent Model	Dosage	Treatment Duration	Observed Effect	Reference
Frailty Index	C57BL/6 Mice	2% w/w in diet	From 18 months of age	Reduced frailty score by ~41% in males and ~46% in females.	
Inflammatory Cytokines	C57BL/6 Mice	2% w/w in diet	From 18 months of age	Decreased levels of systemic inflammatory cytokines; promoted production of anti- inflammatory IL-10 in females.	_
Age-Related Phenotypes	C57BL/6 Mice	2% w/w in diet	From 18 months of age	Improved fur color/conditio n, reduced kyphosis and gait disorders.	
Arterial Elasticity	Elderly Female Mice	2% w/v Ca- AKG in diet	182 days	93% improvement in elastic recoil compared to controls.	-





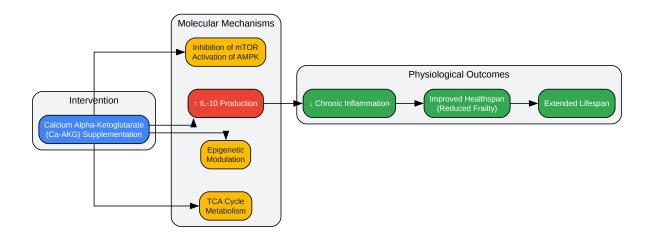


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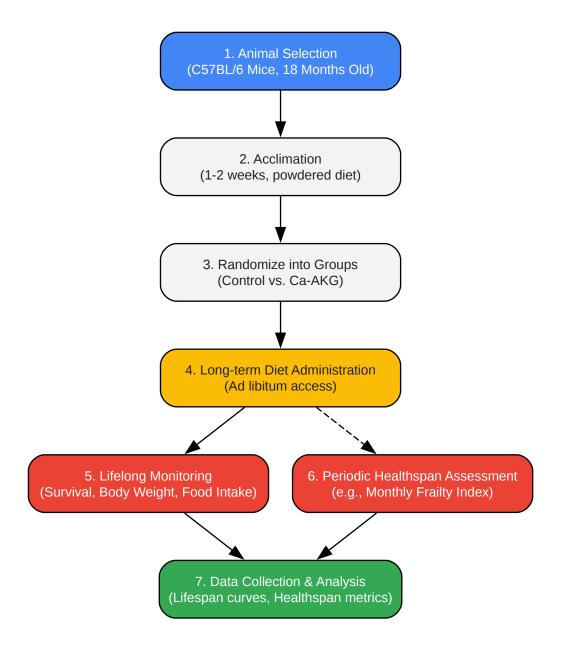
# **Key Biological Pathways and Mechanisms**

Ca-AKG is a multifaceted molecule that influences several fundamental biological processes related to aging. Its primary proposed mechanism for extending healthspan is the suppression of chronic low-grade inflammation, a major driver of aging. In female mice, this is linked to the increased production of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. Additionally, as a key component of the TCA cycle, Ca-AKG is central to cellular energy metabolism. It also acts as an epigenetic modulator and is reported to influence longevity pathways such as mTOR and AMPK.









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